Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt
Overview
Description
Scientific Research Applications
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-Oxadiazole ring, a structural relative featuring aromaticity and nitrogen atoms similar to the pyrrolopyridine core, showcases significant binding affinities across various biological targets due to its ability to engage in multiple weak interactions. This structural feature has led to the development of numerous derivatives with promising therapeutic applications, ranging from anticancer to antiviral activities. The comprehensive review by Verma et al. (2019) illuminates the breadth of medicinal chemistry research dedicated to exploiting such heterocyclic cores for drug discovery, suggesting a potential avenue for investigating the applications of Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt derivatives in similar contexts (Verma et al., 2019).
Pyrrolidine Derivatives in Drug Design
The review by Li Petri et al. (2021) focuses on pyrrolidine, a five-membered nitrogen-containing ring, and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones. These structures are widely utilized in medicinal chemistry for their diverse biological activities, facilitated by their sp^3 hybridization and ability to efficiently explore pharmacophoric spaces. This insight into pyrrolidine's versatility in drug design highlights the potential for this compound to serve as a scaffold for developing novel biologically active compounds, given its related heterocyclic nature (Li Petri et al., 2021).
Pyrrolizidine Alkaloids and Biosynthesis
Pyrrolizidine alkaloids, with a focus on their biosynthesis and diversity within the Senecioneae tribe, offer a glimpse into the evolutionary adaptation of plants using nitrogen-containing heterocycles for defense. The detailed study by Langel et al. (2011) underscores the biochemical versatility and ecological importance of such structures, indirectly supporting the potential for this compound and its derivatives to exhibit unique biological activities worthy of further exploration (Langel et al., 2011).
Properties
IUPAC Name |
potassium;2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.K/c12-7(9(13)14)6-4-11-8-5(6)2-1-3-10-8;/h1-4H,(H,10,11)(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQLVLNMGQKIES-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)C(=O)[O-])N=C1.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635815 | |
Record name | Potassium oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-59-3 | |
Record name | Potassium oxo(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium α-oxo-7-azaindole-3-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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